molecular formula C12H13N3O3S2 B2968134 3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393571-16-9

3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2968134
CAS RN: 393571-16-9
M. Wt: 311.37
InChI Key: UTXGGMPCTNUCSV-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide moiety, a 1,3,4-thiadiazole ring, and a methylsulfanyl group . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . The 1,3,4-thiadiazole ring is a heterocyclic five-membered ring that has gained prominence by exhibiting a wide variety of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzamide compounds are typically synthesized starting from benzoic acid derivatives and amine derivatives . Similarly, 1,3,4-thiadiazole-based compounds are often synthesized from appropriate precursors through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and elemental analysis .

Scientific Research Applications

Anticancer Properties

Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These compounds have shown promising anticancer activity, with some exhibiting GI50 values comparable to the standard drug Adriamycin. The most promising agents demonstrated significant inhibitory effects on melanoma, leukemia, cervical cancer, and breast cancer cell lines. Molecular docking studies suggest a probable mechanism of action, and ADMET properties indicate good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Antifungal Action

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. A particular compound was identified with high antimicrobial activity, warranting further investigation for potential applications (Sych et al., 2019).

Inhibition of Carbonic Anhydrases

A series of acridine-acetazolamide conjugates were synthesized and investigated as inhibitors of human carbonic anhydrases (CA). These compounds inhibited several CA isoforms in low micromolar and nanomolar ranges, suggesting potential for therapeutic applications in conditions where CA activity modulation is beneficial (Ulus et al., 2016).

Gelation Behavior and Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives have been synthesized and studied for their gelation behavior. The role of methyl functionality and multiple non-covalent interactions, including π-π interaction and cyclic N–H⋯N and S⋯O interaction, were investigated. This study highlighted the potential of these compounds in the design of new materials with specific properties, such as gels for biomedical applications (Yadav & Ballabh, 2020).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by benzamides and 1,3,4-thiadiazoles, this compound could have potential applications in various fields, including medicine and biology .

properties

IUPAC Name

3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-8-5-4-7(6-9(8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGGMPCTNUCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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